Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy-
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Overview
Description
Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy- is a chemical compound with the molecular formula C10H7Cl2IN2O2 and a molecular weight of 384.99 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is characterized by the presence of two chlorine atoms, one iodine atom, and two methoxy groups attached to the quinazoline core.
Preparation Methods
The synthesis of Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy- typically involves multi-step organic reactions. One common method includes the halogenation of a quinazoline precursor, followed by the introduction of methoxy groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions and functionalizations. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reactors .
Chemical Reactions Analysis
Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium or copper catalysts
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various bioactive compounds, including potential pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, quinazoline derivatives are known to inhibit protein kinases, which play a crucial role in cell signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy- can be compared with other quinazoline derivatives, such as:
2,4-Dichloro-6,7-dimethoxyquinazoline: Lacks the iodine atom but shares similar chemical properties.
2-Chloro-4,6,7-trimethoxyquinazoline: Contains an additional methoxy group instead of the iodine atom.
2,4-Diamino-6,7-dimethoxyquinazoline: Contains amino groups instead of halogens, leading to different reactivity and applications
The uniqueness of Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy- lies in its specific halogenation pattern and methoxy substitutions, which confer distinct chemical and biological properties.
Properties
CAS No. |
192869-37-7 |
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Molecular Formula |
C10H7Cl2IN2O2 |
Molecular Weight |
384.98 g/mol |
IUPAC Name |
2,4-dichloro-5-iodo-6,7-dimethoxyquinazoline |
InChI |
InChI=1S/C10H7Cl2IN2O2/c1-16-5-3-4-6(7(13)8(5)17-2)9(11)15-10(12)14-4/h3H,1-2H3 |
InChI Key |
PUVAFESVBNPKFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)N=C(N=C2Cl)Cl)I)OC |
Origin of Product |
United States |
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